molecular formula C23H24N6O5S B11202297 1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide

1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide

Cat. No.: B11202297
M. Wt: 496.5 g/mol
InChI Key: SDQWOWGVGOVROB-UHFFFAOYSA-N
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Description

1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a thiazolopyrimidine core, and a piperidine carboxamide group. Its intricate molecular architecture suggests it may have significant biological and chemical properties.

Preparation Methods

The synthesis of 1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzodioxole derivative, followed by the formation of the thiazolopyrimidine core. The final step involves the coupling of the piperidine carboxamide group to the thiazolopyrimidine intermediate. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The carbonyl groups within the compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The amino group on the benzodioxole ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond in the piperidine carboxamide group can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity suggests it could be explored as a lead compound in drug discovery, particularly for diseases where its molecular targets are implicated.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety may facilitate binding to aromatic amino acids in proteins, while the thiazolopyrimidine core could interact with nucleophilic sites. The piperidine carboxamide group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways and targets involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar compounds to 1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide include:

These comparisons highlight the unique combination of functional groups in this compound, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N6O5S

Molecular Weight

496.5 g/mol

IUPAC Name

1-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-cyclopropylpiperidine-4-carboxamide

InChI

InChI=1S/C23H24N6O5S/c30-18(25-15-3-4-16-17(9-15)34-12-33-16)10-29-11-24-20-19(22(29)32)35-23(27-20)28-7-5-13(6-8-28)21(31)26-14-1-2-14/h3-4,9,11,13-14H,1-2,5-8,10,12H2,(H,25,30)(H,26,31)

InChI Key

SDQWOWGVGOVROB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)N(C=N4)CC(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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